

A Comparative Guide to the Spectroscopic Characterization of 3,3'-Thiodipropionitrile

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Compound of Interest

Compound Name: 3,3'-Thiodipropionitrile

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This guide provides a comprehensive overview of the spectroscopic techniques used to confirm the chemical structure of **3,3'-Thiodipropionitrile**. Designed for researchers, scientists, and professionals in drug development, it offers a detailed comparison with potential synthetic precursors and byproducts, supported by experimental data and standardized protocols.

Structural Confirmation of 3,3'-Thiodipropionitrile

3,3'-Thiodipropionitrile, with the chemical formula $S(CH_2CH_2CN)_2$, is a symmetrical molecule containing a central thioether linkage and two terminal nitrile functional groups. Its structure can be unequivocally confirmed by a combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's functional groups, connectivity, and overall mass.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3,3'-Thiodipropionitrile** and compare it with common alternatives that may be present as starting materials or impurities, namely Acrylonitrile and 3-Mercaptopropionitrile.

Table 1: Infrared (IR) Spectroscopy Data

Compound Name	Key Functional Group(s)	Characteristic Absorption Bands (cm ⁻¹)
3,3'-Thiodipropionitrile	Nitrile (C≡N), Thioether (C-S)	~2245 (sharp, strong), C-H stretches (~2900-3000)
Acrylonitrile	Nitrile (C≡N), Alkene (C=C)	~2229 (sharp, strong), ~1652 (medium), ~3000-3100 (=C-H)
3-Mercaptopropionitrile	Nitrile (C≡N), Thiol (S-H)	~2250 (sharp, strong), ~2550 (weak, sharp)

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Data (300 MHz, CDCl₃)

Compound Name	Proton Environment	Chemical Shift (δ, ppm)	Multiplicity	Integration
3,3'-Thiodipropionitrile	S-CH ₂ -CH ₂ -CN	~2.85 (Predicted)	Triplet	4H
	S-CH ₂ -CH ₂ -CN	~2.65 (Predicted)	Triplet	4H
Acrylonitrile	H ₂ C=CH-CN (trans to CN)	~6.24	Doublet of Doublets	1H
	H ₂ C=CH-CN (cis to CN)	~6.11	Doublet of Doublets	1H
	H ₂ C=CH-CN	~5.69	Doublet of Doublets	1H
3-Mercaptopropionitrile	HS-CH ₂ -CH ₂ -CN	~2.78	Multiplet	2H
	HS-CH ₂ -CH ₂ -CN	~2.68	Multiplet	2H
	HS-CH ₂ -CH ₂ -CN	~1.79	Triplet	1H

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (75 MHz, CDCl₃)

Compound Name	Carbon Environment	Chemical Shift (δ , ppm)
3,3'-Thiodipropionitrile	S-CH ₂ -CH ₂ -CN	~28 (Predicted)
S-CH ₂ -CH ₂ -CN	~18 (Predicted)	
-CN	~118 (Predicted)	
Acrylonitrile	H ₂ C=CH-CN	~133
H ₂ C=CH-CN	~108	
-CN	~117	
3-Mercaptopropionitrile	HS-CH ₂ -CH ₂ -CN	~20 (Predicted)
HS-CH ₂ -CH ₂ -CN	~21 (Predicted)	
-CN	~119 (Predicted)	

Table 4: Mass Spectrometry (MS) Data

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key m/z values (Electron Ionization)
3,3'-Thiodipropionitrile	C ₆ H ₈ N ₂ S	140.21	140 (M ⁺), 100, 86, 54
Acrylonitrile	C ₃ H ₃ N	53.06	53 (M ⁺), 52, 26
3-Mercaptopropionitrile	C ₃ H ₅ NS	87.14	87 (M ⁺), 54, 41

Detailed Spectroscopic Analysis

The combination of IR, NMR, and MS provides a unique spectroscopic fingerprint for **3,3'-Thiodipropionitrile**.

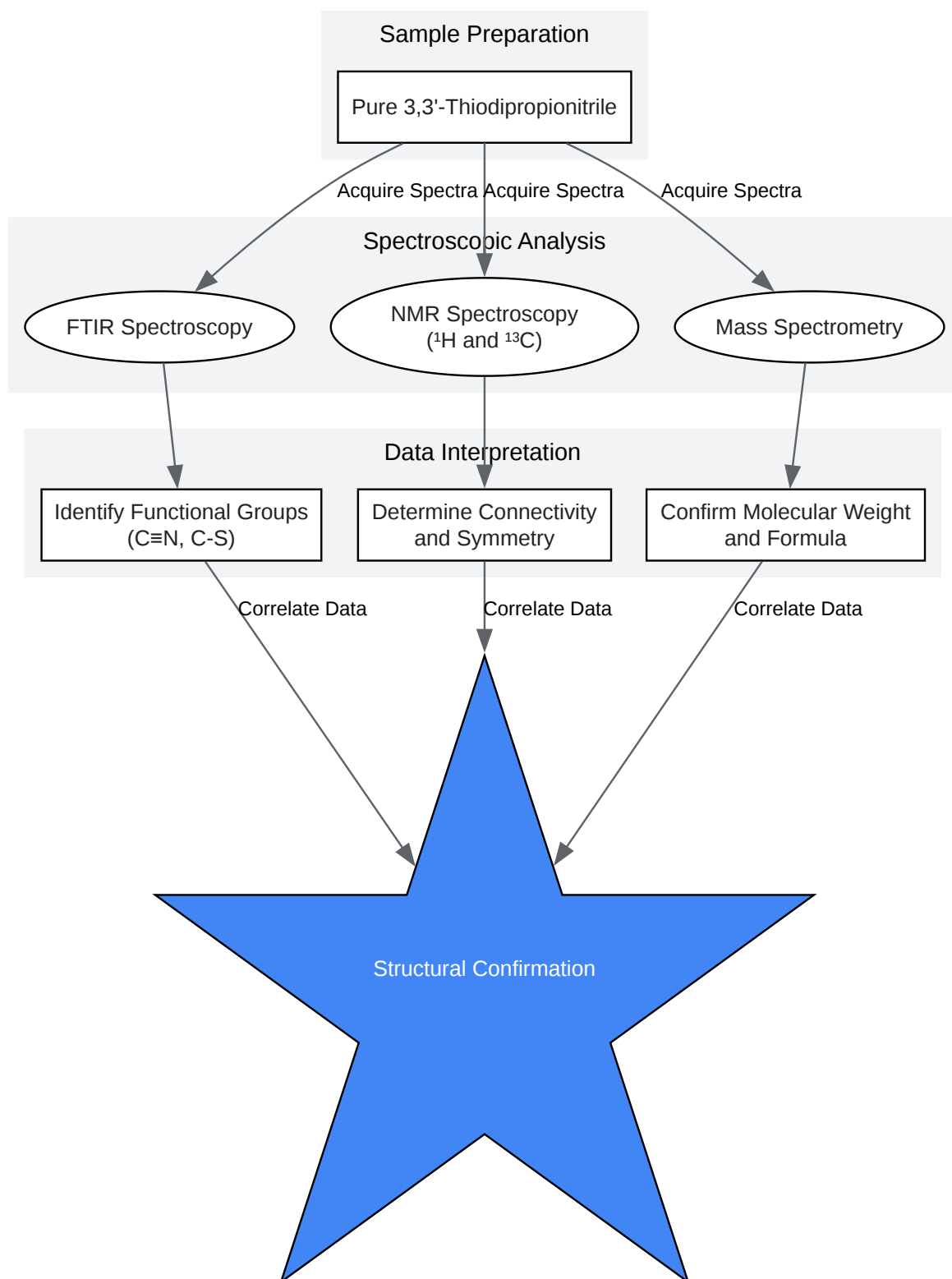
- Infrared (IR) Analysis:** The most prominent feature in the IR spectrum of **3,3'-Thiodipropionitrile** is a sharp and strong absorption band around 2245 cm⁻¹, which is characteristic of a nitrile (C≡N) functional group.^{[1][2]} The absence of a C=C stretching band

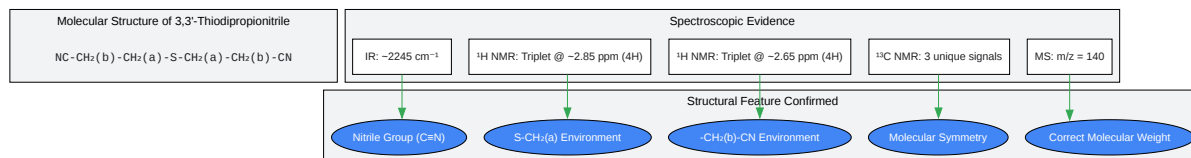
(around 1650 cm^{-1}) distinguishes it from its precursor, acrylonitrile.[1][3] Furthermore, the absence of a weak S-H stretching band (around 2550 cm^{-1}) differentiates it from 3-mercaptopropionitrile.[4]

- **^1H NMR Analysis:** Due to the molecule's symmetry, the proton NMR spectrum is expected to be simple, showing only two signals. The methylene protons adjacent to the sulfur atom (S-CH₂) are expected to appear as a triplet around δ 2.85 ppm. The methylene protons adjacent to the nitrile group (-CH₂-CN) are also expected to be a triplet, shifted slightly upfield to around δ 2.65 ppm. This simple two-signal pattern with a 1:1 integration ratio is a strong indicator of the symmetrical structure and contrasts sharply with the complex splitting patterns of acrylonitrile's vinyl protons.[5]
- **^{13}C NMR Analysis:** The proton-decoupled ^{13}C NMR spectrum is also simplified by the molecule's symmetry, showing three distinct carbon signals. The nitrile carbon (-CN) is expected in the δ 118 ppm region.[6] The two methylene carbons, S-CH₂ and -CH₂-CN, would appear in the aliphatic region, predicted around δ 28 and δ 18 ppm, respectively.
- **Mass Spectrometry Analysis:** Electron ionization mass spectrometry will show a molecular ion peak (M^+) at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of **3,3'-Thiodipropionitrile**. [7][8] This immediately distinguishes it from acrylonitrile (m/z 53) and 3-mercaptopropionitrile (m/z 87). [7][9]

Mandatory Visualizations

The following diagrams illustrate the workflow for spectroscopic characterization and the correlation between the spectral data and the molecular structure.





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